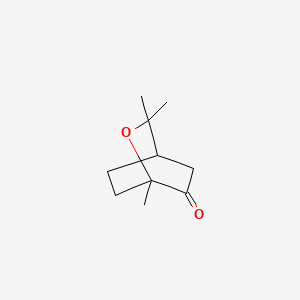
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)-
Cat. No. B1238441
Key on ui cas rn:
70222-88-7
M. Wt: 168.23 g/mol
InChI Key: CCBAAZXPXFYPBE-OIBJUYFYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04170599
Procedure details


A mixture of 3.08 g. (0.02 mole) α-terpineol and 4.45 g. (0.022 mole) of 85 percent m-chloroperbenzoic acid in 70 ml. of ethylene dichloride is refluxed under nitrogen for 20 hours, then cooled to room temperature and washed with aqueous sodium bisulfite and sodium bicarbonate solutions. The solvent is removed in vacuo and the resulting oil is treated in situ with 2.94 g. (0.0136 mole) pyridinium chlorochromate. The resulting mixture is stirred under nitrogen in 35 ml. of methylene chloride at ambient temperatures for 2.5 hours. After addition of 200 ml. diethyl ether, the mixture is filtered through celite and the solvent evaporated to give, on steam distillation, 1,3,3-trimethyl-2-oxabicyclo [2,2,2]octan-6-one; m.p. 50° to 52° C.
Name
α-terpineol
Quantity
0.02 mol
Type
reactant
Reaction Step One





Name
1,3,3-trimethyl-2-oxabicyclo [2,2,2]octan-6-one
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@H:5]([C:8]([OH:11])([CH3:10])[CH3:9])[CH2:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:20])C=1.C(Cl)CCl.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]12[CH2:7][CH2:6][CH:5]([CH2:4][C:3]1=[O:20])[C:8]([CH3:10])([CH3:9])[O:11]2 |f:3.4|
|
Inputs


Step One
|
Name
|
α-terpineol
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC[C@H](CC1)C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.022 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.0136 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred under nitrogen in 35 ml
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 3.08 g
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium bisulfite and sodium bicarbonate solutions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting oil is treated in situ with 2.94 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of 200 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
diethyl ether, the mixture is filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
|
Name
|
1,3,3-trimethyl-2-oxabicyclo [2,2,2]octan-6-one
|
|
Type
|
product
|
|
Smiles
|
CC12OC(C(CC1=O)CC2)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
